Physicochemical properties of 2-Thiocyanatobenzothiazole
Physicochemical properties of 2-Thiocyanatobenzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Thiocyanatobenzothiazole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid structure and diverse biological activities.[1][2] This guide delves into the physicochemical properties of a specific derivative: 2-Thiocyanatobenzothiazole. It is crucial to establish at the outset that while the benzothiazole family is extensively studied, consolidated experimental data for this particular unsubstituted derivative is sparse in readily accessible literature.
This document, therefore, adopts a dual approach. Firstly, it collates the available information and provides expert predictions on the core properties of 2-Thiocyanatobenzothiazole. Secondly, it provides robust, field-proven experimental protocols for the determination of these properties. This approach ensures that this guide is not only a repository of current knowledge but also a practical manual for researchers to validate these predictions and contribute to the collective understanding of this compound. To provide a comparative framework, data from closely related, well-characterized derivatives such as 2-Amino-6-thiocyanatobenzothiazole and 2-(Thiocyanatomethylthio)benzothiazole (TCMTB) will be referenced, with clear distinctions made.
Molecular Identity and Structural Elucidation
A precise understanding of a molecule's structure is the foundation of all physicochemical analysis.
Chemical Structure
The structure of 2-Thiocyanatobenzothiazole comprises a benzothiazole core with a thiocyanate (-S-C≡N) group attached at the 2-position.
Caption: Molecular Structure of 2-Thiocyanatobenzothiazole.
Key Identifiers
A summary of key identifiers for 2-Thiocyanatobenzothiazole and its related derivatives is presented below.
| Property | 2-Thiocyanatobenzothiazole | 2-Amino-6-thiocyanatobenzothiazole | 2-(Thiocyanatomethylthio)benzothiazole (TCMTB) |
| CAS Number | Not readily available | 7170-77-6[3][4] | 21564-17-0[5][6] |
| Molecular Formula | C₈H₄N₂S₂ | C₈H₅N₃S₂[3] | C₉H₆N₂S₃[5] |
| Molecular Weight | 192.26 g/mol | 207.28 g/mol [3] | 238.35 g/mol [5] |
| Synonyms | 2-Benzothiazolyl thiocyanate | 2-Amino-6-benzothiazolyl thiocyanate[7] | TCMTB, Busan 72[6] |
Core Physicochemical Properties
The physicochemical properties dictate a molecule's behavior in various environments, which is critical for applications in drug development and materials science.
| Property | 2-Thiocyanatobenzothiazole (Predicted/Inferred) | 2-Amino-6-thiocyanatobenzothiazole (Experimental) |
| Appearance | Likely a solid at room temperature | Yellow powder[8] |
| Melting Point | Data not available | 194-197 °C[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | Sparingly soluble in water[8] |
| pKa | Data not available | Data not available |
| LogP | Data not available | 2.6 (Computed by XLogP3)[4] |
Synthesis and Spectroscopic Characterization
The synthesis and subsequent characterization are fundamental steps in working with any chemical compound.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 2-Thiocyanatobenzothiazole is the reaction of 2-mercaptobenzothiazole with a cyanogen halide (like cyanogen bromide) or by reacting a 2-halobenzothiazole with a thiocyanate salt. A common approach involves the reaction of the sodium salt of 2-mercaptobenzothiazole with cyanogen bromide in a suitable solvent.
Reaction Scheme: 2-Mercaptobenzothiazole + Base (e.g., NaOH) → Sodium 2-mercaptobenzothiazolate Sodium 2-mercaptobenzothiazolate + Cyanogen Bromide (BrCN) → 2-Thiocyanatobenzothiazole + NaBr
This method is analogous to the synthesis of other thiocyanate-containing compounds and leverages the nucleophilicity of the thiolate anion.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the thiocyanate group (-S-C≡N) stretching vibration, typically in the range of 2140-2175 cm⁻¹. Other significant peaks would include C=N stretching of the thiazole ring around 1500-1600 cm⁻¹ and C-H stretching of the aromatic ring just above 3000 cm⁻¹.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals only for the four protons on the benzene ring. These would appear as complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The carbon of the thiocyanate group (-SCN) is expected to resonate around 110-115 ppm. The C-2 carbon of the benzothiazole ring, attached to the thiocyanate group, would be significantly downfield. The remaining six carbons of the benzothiazole core would appear in the aromatic region (approximately 120-155 ppm).
-
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 192. Key fragmentation patterns would likely involve the loss of the thiocyanate radical (•SCN) or cyanide radical (•CN). For comparison, the mass spectrum of the related compound TCMTB shows a clear molecular ion peak and characteristic fragmentation.[11]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption maxima characteristic of the benzothiazole chromophore, likely in the range of 250-320 nm.
Experimental Protocols
The following protocols provide standardized methods for determining the key physicochemical properties.
Workflow for Physicochemical Characterization
Caption: General workflow for synthesis and physicochemical characterization.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end gently on a hard surface to compact the sample.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely liquefied (the end of the melting range).
-
Report the result as a melting range (e.g., 194-197 °C).
Qualitative Solubility Assessment
Rationale: Understanding a compound's solubility in various solvents is crucial for selecting appropriate conditions for reactions, purification, and formulation.
Apparatus:
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, hexane)
Procedure:
-
Add approximately 1-5 mg of the compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent tested. For more quantitative results, this can be followed by techniques like HPLC to determine the concentration in the supernatant.
Sample Preparation for Spectroscopic Analysis
Rationale: Proper sample preparation is critical for obtaining high-quality, reproducible spectroscopic data.
-
IR Spectroscopy (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Record the spectrum.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
-
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.
-
Gently swirl or sonicate the vial to completely dissolve the sample.
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
Ensure the solution height in the NMR tube is sufficient for the instrument's detector (typically ~4-5 cm).
-
Cap the NMR tube and insert it into the spectrometer.
-
-
UV-Vis Spectroscopy:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration in the micromolar range (e.g., 1-10 µM). The optimal concentration should result in an absorbance maximum between 0.5 and 1.5 AU.
-
Fill a quartz cuvette with the diluted sample solution.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Safety and Handling
-
Hazard Classification (Inferred): Based on data for related compounds like 2-Amino-6-thiocyanatobenzothiazole, this compound should be handled as if it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Thiocyanatobenzothiazole is a compound of significant interest within the broader, pharmacologically important class of benzothiazoles. This guide has outlined its structural identity and provided a predictive framework for its physicochemical properties, acknowledging the current scarcity of direct experimental data. The provided synthesis strategies and detailed experimental protocols offer a clear path for researchers to produce and rigorously characterize this molecule. As with any scientific endeavor, the predictive data herein should be a starting point, with experimental validation being the ultimate goal for establishing a definitive physicochemical profile for 2-Thiocyanatobenzothiazole.
References
[5] Pharmaffiliates. (n.d.). 2-(Thiocyanatomethylthio)benzothiazole. Retrieved from [Link]
[4] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81600, 2-Amino-6-thiocyanato-1,3-benzothiazole. Retrieved from [Link]
[12] European Patent Office. (1990). Process for the preparation of 2-thiocyanomethylthiobenzothiazole. EP 0367635 A1. Retrieved from [Link]
[13] Muthusubramanian, L., Rao, V. S., & Mitra, R. B. (n.d.). Efficient synthesis of 2-(thiocyanomethylthio)benzothiazole. ResearchGate. Retrieved from [Link]
[14] Al-Masoudi, W. A. (2014). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Journal of Basrah Researches (Sciences), 40(2), 54-63.
[15] Scilit. (n.d.). Efficient synthesis of 2-(thiocyanomethylthio)benzothiazole. Retrieved from [Link]
[6] National Institute of Standards and Technology. (n.d.). Thiocyanic acid, (2-benzothiazolylthio)methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
[9] Scribd. (n.d.). IR and NMR Spectroscopy Reference Guide. Retrieved from [Link]
[2] Buxton, A. M., et al. (2012). Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 628-33.
[16] Merlic, C. A., Fam, B. C., & Strouse, J. (2000). WebSpectra: Problems in NMR and IR Spectroscopy. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
[11] National Institute of Standards and Technology. (n.d.). Mass spectrum of Thiocyanic acid, (2-benzothiazolylthio)methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
[10] Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]
[17] Hornback, J. M. (1998). Predicting Chemical Shifts for 1H-NMR Spectra. Adapted from Organic Chemistry.
[18] Govindarajan, M., & Periandy, S. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-73.
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